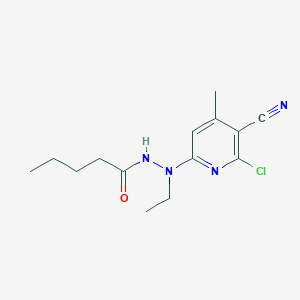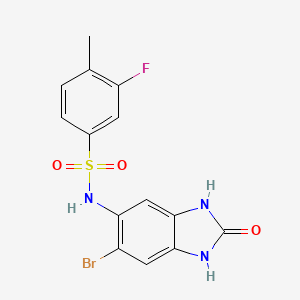
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylpentanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 6 can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution reactions: Other substituents on the pyridine ring can be replaced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide include triethylamine, malononitrile, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from reactions involving N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives.
科学的研究の応用
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Similar compounds to N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide include other pyridine derivatives with different substituents, such as:
- 2,6-dichloro-4-methylnicotinonitrile
- 6-chloro-5-cyano-4-methylpyridine
Uniqueness
N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19ClN4O |
|---|---|
分子量 |
294.78 g/mol |
IUPAC名 |
N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylpentanehydrazide |
InChI |
InChI=1S/C14H19ClN4O/c1-4-6-7-13(20)18-19(5-2)12-8-10(3)11(9-16)14(15)17-12/h8H,4-7H2,1-3H3,(H,18,20) |
InChIキー |
KDZZJHWGNPWIGD-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NN(CC)C1=NC(=C(C(=C1)C)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11489498.png)
![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11489500.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide](/img/structure/B11489508.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11489510.png)
![methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11489518.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B11489521.png)
![3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11489537.png)
![7-(2,4-dichlorophenyl)-8-(2-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489538.png)
![1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11489540.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489545.png)
![N-[2-(methylsulfanyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11489551.png)

